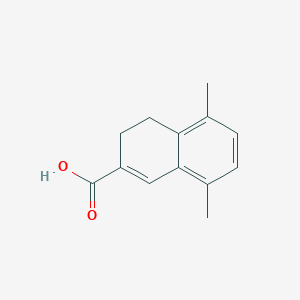
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₄O₂ It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 5th and 8th positions, and a carboxylic acid group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, a toluene solution of the substrate can be warmed with 1,2-ethanediol and catalytic para-toluenesulfonic acid at 80°C, leading to the formation of the desired compound via in situ formation of a 1,3-dioxolane intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,8-Dimethyl-1,2-dihydronaphthalene-2-carboxylic acid
- 5,8-Dimethyl-3,4-dihydro-2-naphthoic acid
- 3,4-Dihydro-5,8-dimethyl-2-naphthoic acid
Uniqueness
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl groups and a carboxylic acid group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
76964-14-2 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
5,8-dimethyl-3,4-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O2/c1-8-3-4-9(2)12-7-10(13(14)15)5-6-11(8)12/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Clé InChI |
GQJMHJFTKGNIMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC(=CC2=C(C=C1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



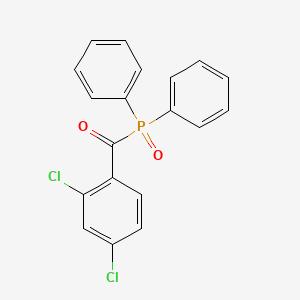



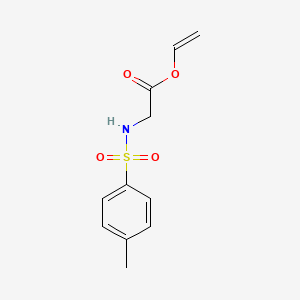
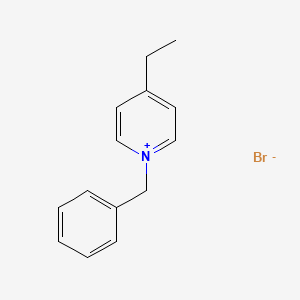


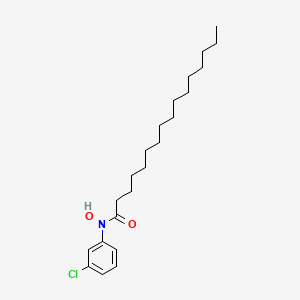

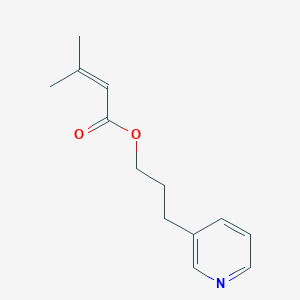
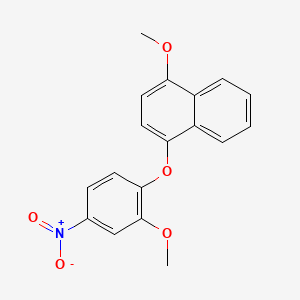
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
